Cas no 116409-25-7 (Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-)

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- structure
116409-25-7 structure
Product Name:Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
Numero CAS:116409-25-7
MF:C24H29NO6
MW:427.490167379379
CID:179349
PubChem ID:146614
Update Time:2025-04-19

Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrrolidine,1-[7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-yl]-
    • 1-[6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
    • 1,2,3-trimethoxy-5-(6-methyl-6-pyrrolidinyl(2H-1,3-dioxoleno[4,5-g]chroman-8-y l))benzene
    • 1-< 7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo< 4,5-g> < 1> benzopyran-6-yl> pyrrolidine
    • 14463P
    • AC1L3TKH
    • NCI60_003417
    • NSC371002
    • Podophyllotoxin deriv. (jurd)
    • ST056200
    • 116409-25-7
    • Pyrrolidine, 1-(7,8-dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)-
    • 1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-yl]pyrrolidine
    • NSC-371002
    • SCHEMBL19419781
    • AKOS024282427
    • 1-(7,8-Dihydro-6-methyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine
    • 6H-1,5-g][1]benzopyran, 7,8-dihydro-6-methyl- 6-(1-pyrrolidinyl)-8-(3,4,5-trimethoxyphenyl)-
    • CHEMBL1981704
    • NSC 371002
    • DTXSID80922059
    • Pyrrolidine,8-dihydro-6-methyl-8-(3,4,5- trimethoxyphenyl)-6H-1,3-dioxolo[4,5-g][1]benzopyran- 6-yl]-
    • Inchi: 1S/C24H29NO6/c1-24(25-7-5-6-8-25)13-17(15-9-21(26-2)23(28-4)22(10-15)27-3)16-11-19-20(30-14-29-19)12-18(16)31-24/h9-12,17H,5-8,13-14H2,1-4H3
    • Chiave InChI: LCDPJXWAINCJQE-UHFFFAOYSA-N
    • Sorrisi: O1C2C=C3C(=CC=2C(C2C=C(C(=C(C=2)OC)OC)OC)CC1(C)N1CCCC1)OCO3

Proprietà calcolate

  • Massa esatta: 427.19957
  • Massa monoisotopica: 427.19948764g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 601
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 58.6Ų

Proprietà sperimentali

  • PSA: 58.62
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm